Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate
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Overview
Description
Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate is an organic compound with the molecular formula C10H19NO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a sulfanylacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate typically involves the reaction of piperidine derivatives with methyl 2-bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Ammonia or primary amines can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides and other derivatives.
Scientific Research Applications
Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the piperidine moiety can interact with receptors or ion channels, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(piperidin-4-yl)acetate: Similar structure but lacks the sulfanyl group.
Methyl 2-(piperidin-4-ylsulfonyl)acetate: Contains a sulfonyl group instead of a sulfanyl group.
2-[(3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl)methyl]sulfanyl-1H-benzimidazole: Contains a benzimidazole moiety and a trifluoroethoxy group.
Uniqueness
Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate is unique due to the presence of both a piperidine ring and a sulfanylacetate group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Biological Activity
Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring and a sulfanyl group, which contribute to its reactivity and biological activity. The molecular formula is C10H17NOS, with a molecular weight of approximately 217.33 g/mol. The structural components allow for various chemical reactions, including oxidation, reduction, and substitution, which can yield biologically active derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.
- Receptor Modulation : The piperidine moiety may interact with receptors or ion channels, modulating their function and influencing physiological responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly through the modulation of cell signaling pathways.
- Neuropharmacological Effects : Compounds containing piperidine derivatives are known for their neuroactive properties, which may be relevant in treating neurological disorders.
Table 1: Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Neuropharmacological | Modulates neurotransmitter release |
Table 2: Comparison of Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate | C10H17NOS | Antimicrobial, Anticancer |
Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetate | C10H17NOS | Neuropharmacological effects |
Methyl 2-{[(morpholin-4-yl)methyl]sulfanyl}acetate | C10H17NOS | Anticancer activity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of this compound against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .
- Anticancer Activity : Research conducted on cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for anticancer drug development .
- Neuropharmacological Effects : In vivo studies showed that compounds derived from this compound could enhance cognitive function in rodent models by modulating neurotransmitter systems .
Properties
Molecular Formula |
C9H17NO2S |
---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
methyl 2-(piperidin-4-ylmethylsulfanyl)acetate |
InChI |
InChI=1S/C9H17NO2S/c1-12-9(11)7-13-6-8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 |
InChI Key |
VTFQITMNMCHRMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCC1CCNCC1 |
Origin of Product |
United States |
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